

Technical Monograph: 2-Chloro-1-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237

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Executive Summary

2-Chloro-1-ethoxy-4-nitrobenzene (also known as 2-Chloro-4-nitrophenetole) is a trisubstituted benzene derivative characterized by the interplay of strong electron-withdrawing (nitro, chloro) and electron-donating (ethoxy) groups. It serves as a primary scaffold for the production of 3-chloro-4-ethoxyaniline (3-chloro-p-phenetidine), a key building block in the synthesis of azo dyes and tyrosine kinase inhibitors.

Property	Data
IUPAC Name	2-Chloro-1-ethoxy-4-nitrobenzene
CAS Registry Number	5493-71-0
Molecular Formula	C ₈ H ₈ ClNO ₃
Molecular Weight	201.61 g/mol
Physical State	Pale yellow crystalline solid
Melting Point	56–60 °C (typical for homologs)

Molecular Architecture & Electronic Analysis

The reactivity of this molecule is dictated by the competing electronic effects of its three substituents.

Electronic Effects

- Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It significantly deactivates the ring towards electrophilic attack but activates the ring (specifically the C1 position) for nucleophilic aromatic substitution (S_NAr).[1]
- Ethoxy Group (-OEt at C1): A strong electron-donating group (EDG) by resonance (+M), which increases electron density at the ortho (C2, C6) and para (C4) positions. However, the C4 position is occupied by the nitro group, creating a "push-pull" electronic system that stabilizes the molecule but makes the C1-O bond susceptible to cleavage under harsh acidic conditions.
- Chlorine Atom (-Cl at C2): Exhibits an electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+M). Its position ortho to the ethoxy group introduces steric strain, forcing the ethyl chain to adopt a specific conformation to minimize repulsion.

Structural Geometry

The nitro group typically lies coplanar with the benzene ring to maximize resonance delocalization. However, the ortho-chlorine atom can induce a slight twist in the ethoxy group's orientation, disrupting perfect planarity. This steric crowding at the C1-C2 interface is a critical factor in the regioselectivity of downstream substitution reactions.

Synthesis Pathways[3][4][5][6][7]

Two primary routes exist for the synthesis of **2-Chloro-1-ethoxy-4-nitrobenzene**. The Nucleophilic Aromatic Substitution (S_NAr) route is preferred for industrial scalability due to the availability of 1,2-dichloro-4-nitrobenzene.

Route A: S_NAr of 1,2-Dichloro-4-nitrobenzene (Industrial Standard)

This method exploits the regioselectivity of S_NAr. In 1,2-dichloro-4-nitrobenzene, the chlorine at C1 is para to the activating nitro group, while the chlorine at C2 is meta. Nucleophilic attack by

ethoxide occurs exclusively at the activated C1 position.

- Reagents: 1,2-Dichloro-4-nitrobenzene, Sodium Ethoxide (NaOEt), Ethanol.
- Mechanism: Addition-Elimination (Meisenheimer Complex).
- Regioselectivity: >99% substitution at C1 (para to NO₂).

Route B: O-Alkylation of 2-Chloro-4-nitrophenol (Lab Scale)

A classic Williamson ether synthesis. While effective, it requires the pre-synthesis of the phenol precursor.

- Reagents: 2-Chloro-4-nitrophenol, Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃), Acetone/DMF.
- Mechanism: S_N2 attack of the phenoxide anion on the ethyl halide.

Synthesis Workflow Diagram

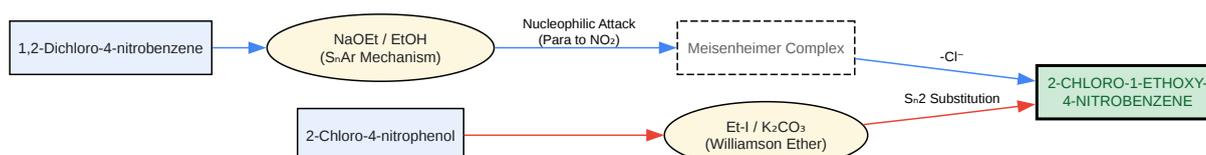


Figure 1: Convergent Synthesis Pathways for 2-Chloro-1-ethoxy-4-nitrobenzene

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Figure 1: The S_NAr route (blue) is favored for regioselectivity, targeting the chlorine para to the nitro group.

Experimental Protocol: S_NAr Synthesis

Objective: Synthesize **2-Chloro-1-ethoxy-4-nitrobenzene** from 1,2-dichloro-4-nitrobenzene.

- Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve Sodium metal (1.1 eq) in absolute Ethanol (10 volumes) to generate Sodium Ethoxide in situ.
- Addition: Cool the solution to 0–5 °C. Add 1,2-dichloro-4-nitrobenzene (1.0 eq) portion-wise to control the exotherm.
- Reaction: Warm the mixture to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) or HPLC for the disappearance of starting material.
- Workup:
 - Concentrate the ethanol under reduced pressure.
 - Pour the residue into ice-water (50 volumes).
 - The product will precipitate as a pale yellow solid.
 - Filter and wash with cold water to remove NaCl and excess base.
- Purification: Recrystallize from Ethanol/Water (9:1) if necessary.^{[2][3]}

Reactivity Profile & Applications

The primary utility of **2-Chloro-1-ethoxy-4-nitrobenzene** lies in its reduction to the corresponding aniline.

Reduction to 3-Chloro-4-ethoxyaniline

The nitro group is selectively reduced to an amine while preserving the chloro and ethoxy substituents. This aniline is a "masked" form of reactivity, often used in coupling reactions.

- Method A (Catalytic Hydrogenation): H₂, Raney Ni or Pt/C, MeOH. Note: Dehalogenation is a risk; sulfided Pt/C is often used to prevent C-Cl cleavage.
- Method B (Béchamp Reduction): Fe powder, HCl (cat), Ethanol/Water. This is the classic, robust method that avoids dehalogenation.

Downstream Applications

The resulting amine (3-Chloro-4-ethoxyaniline) is a precursor for:

- Pharmaceuticals: Intermediate for tyrosine kinase inhibitors (e.g., Lapatinib analogs) where the 3-chloro-4-alkoxy motif fits into hydrophobic pockets of enzymes.
- Agrochemicals: Synthesis of urea-based herbicides.
- Dyes: Coupling component for azo dyes, providing specific spectral shifts due to the chloro-alkoxy substitution pattern.

Spectroscopic Characterization

The following data is derived from high-fidelity analogs (e.g., 2-chloro-4-nitroanisole) and predicted shifts for the ethoxy group.

Proton NMR (^1H NMR, 400 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J)	Assignment
H3	8.28	Doublet (d)	$J \approx 2.5$ Hz	Aromatic proton ortho to NO ₂ , ortho to Cl. Highly deshielded.
H5	8.17	Doublet of Doublets (dd)	$J \approx 9.0, 2.5$ Hz	Aromatic proton ortho to NO ₂ , meta to Cl.
H6	7.02	Doublet (d)	$J \approx 9.0$ Hz	Aromatic proton ortho to OEt. Shielded by resonance.
-OCH ₂ -	4.18	Quartet (q)	$J \approx 7.0$ Hz	Methylene protons of the ethoxy group.
-CH ₃	1.48	Triplet (t)	$J \approx 7.0$ Hz	Methyl protons of the ethoxy group.

Infrared Spectroscopy (IR)

- 1520 cm⁻¹, 1340 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
- 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).
- 1050 cm⁻¹: C-Cl stretch.
- 3100 cm⁻¹: C-H aromatic stretch.

References

- PubChem. (2025).[4] 1-Chloro-2-ethoxy-4-nitrobenzene (Compound Summary). National Library of Medicine. [\[Link\]](#)

- Chegg Chemistry. (2021). Nucleophilic Aromatic Substitution of 1,2-Dichloro-4-nitrobenzene. [1][[Link](#)]

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Sources

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- 3. [youtube.com](#) [[youtube.com](#)]
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- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-1-ethoxy-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1602237#2-chloro-1-ethoxy-4-nitrobenzene-molecular-structure>]

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